molecular formula C9H13NO2S B3425760 2-Phenylmethanesulfonylethan-1-amine CAS No. 46207-70-9

2-Phenylmethanesulfonylethan-1-amine

Cat. No. B3425760
CAS RN: 46207-70-9
M. Wt: 199.27 g/mol
InChI Key: HFXOJXCIDOLORW-UHFFFAOYSA-N
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Description

2-Phenylmethanesulfonylethan-1-amine is a chemical compound with the CAS Number: 46207-70-9 . It has a molecular weight of 199.27 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The InChI code for 2-Phenylmethanesulfonylethan-1-amine is 1S/C9H13NO2S/c10-6-7-13(11,12)8-9-4-2-1-3-5-9/h1-5H,6-8,10H2 . This indicates that the compound has a molecular formula of C9H13NO2S .


Physical And Chemical Properties Analysis

2-Phenylmethanesulfonylethan-1-amine has a molecular weight of 199.27 . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

N-Acylating Agents for Amines

Compounds similar to "2-Phenylmethanesulfonylethan-1-amine" have been utilized as N-acylating agents for primary and secondary amines and anilines under solvent-free conditions, offering a versatile approach to amide synthesis with good yield (Chapman, Tibbetts, & Bull, 2018).

Synthesis of Substituted Phenyl 2-Aminopyridine-3-sulfonates

Research has demonstrated the synthesis of phenyl 2-aminopyridine-3-sulfonates starting from phenyl cyanomethanesulfonate, showcasing the pharmaceutical and medicinal relevance of these compounds, which may suggest similar applications for "2-Phenylmethanesulfonylethan-1-amine" (Fischer & Troschütz, 2003).

Direct N-Monomethylation of Aromatic Primary Amines

Studies have explored the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent, indicating the synthetic utility of such compounds in creating structurally diverse amines (Li et al., 2012).

Synthesis of Protected Amine Derivatives

Research into the preparation of bis(beta-trimethylsilylethanesulfonyl)imide demonstrates its use in synthesizing protected amine derivatives, suggesting a similar utility for "2-Phenylmethanesulfonylethan-1-amine" in protecting amine functionalities during synthetic procedures (Dastrup, Vanbrunt, & Weinreb, 2003).

N-Formylating Reagent for Amines, Amino Acids, and Peptides

Formyloxyacetoxyphenylmethane, a compound with a functional group similar to "2-Phenylmethanesulfonylethan-1-amine," serves as a stable, water-tolerant N-formylating reagent, indicating potential applications of "2-Phenylmethanesulfonylethan-1-amine" in the synthesis of N-formylated amines, amino acids, and peptides (Chapman, Lawrence, Williams, & Bull, 2017).

Safety and Hazards

The safety information for 2-Phenylmethanesulfonylethan-1-amine indicates that it has a signal word of "Warning" . More detailed safety and hazard information can typically be found in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-benzylsulfonylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c10-6-7-13(11,12)8-9-4-2-1-3-5-9/h1-5H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXOJXCIDOLORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylmethanesulfonylethan-1-amine

CAS RN

46207-70-9
Record name 2-phenylmethanesulfonylethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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